Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride
Description
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is a chemical compound that features a lysine amino acid residue modified with a 2,4-dinitrophenyl group. This compound is often used in biochemical research due to its unique properties and reactivity. The presence of the dinitrophenyl group makes it particularly useful in various analytical and synthetic applications.
Properties
IUPAC Name |
2-amino-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O6/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22/h4-5,7,9,14H,1-3,6,13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKPUNNTZKBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-10-6 | |
| Record name | N6-(2,4-Dinitrophenyl)-L-lysine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(2,4-dinitrophenyl)-L-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride typically involves the reaction of L-lysine with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of lysine attacks the electrophilic carbon of the dinitrofluorobenzene, resulting in the formation of the dinitrophenyl-lysine derivative. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically obtained through crystallization and subsequent drying.
Chemical Reactions Analysis
Types of Reactions: Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed:
Oxidation: Formation of dinitrophenyl-lysine derivatives with oxidized nitro groups.
Reduction: Formation of aminophenyl-lysine derivatives.
Substitution: Formation of substituted phenyl-lysine derivatives.
Scientific Research Applications
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the synthesis of various chemical intermediates and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride involves its interaction with specific molecular targets, primarily through the dinitrophenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can be studied for various biochemical processes. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its reactivity and applications.
Comparison with Similar Compounds
- Nepsilon-(2,4-Dinitrophenyl)-L-tyrosine hydrochloride
- Nepsilon-(2,4-Dinitrophenyl)-L-histidine hydrochloride
- Nepsilon-(2,4-Dinitrophenyl)-L-arginine hydrochloride
Comparison: Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is unique due to the presence of the lysine residue, which provides additional functional groups for further chemical modifications. Compared to similar compounds, it offers a broader range of reactivity and applications, particularly in the study of protein modifications and interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
